molecular formula C24H12N2O4 B12920541 1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone CAS No. 25041-39-8

1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone

Cat. No.: B12920541
CAS No.: 25041-39-8
M. Wt: 392.4 g/mol
InChI Key: KKVBUPXSYOEYEO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Polycyclic Aromatic Compounds

The IUPAC name for this compound, 6-(1,3-dioxobenzo[de]isoquinolin-6-yl)benzo[de]isoquinoline-1,3-dione , reflects its bicyclic aromatic framework and functional group arrangement. Key elements of its nomenclature include:

  • Parent hydrocarbon identification : The base structure derives from benzo[de]isoquinoline , a fused bicyclic system comprising a naphthalene-like framework with one nitrogen atom. The prefix benzo indicates benzene fusion, while de specifies the position of the fused ring.
  • Functional group prioritization : The ketone groups at positions 1 and 3 of both isoquinoline units are denoted by the suffix -dione. The tetracyclic system formed by the 6,6'-bibenzo linkage necessitates the prefix bi- to indicate dimerization.
  • Substituent numbering : The methoxy and octyl groups at positions 2 and 2' are assigned lower locants than the ketones due to IUPAC’s hierarchical rules for functional group prioritization.

Table 1: Structural Components and Corresponding IUPAC Name Segments

IUPAC Name Segment Structural Basis
Benzo[de]isoquinoline Bicyclic system: benzene fused to isoquinoline at the de edge position
1,3-dioxo- Two ketone groups at positions 1 and 3 of the isoquinoline unit
6,6'-bi- Dimeric linkage between the sixth carbon of each benzo[de]isoquinoline subunit
2,2'-dioctyl-5,5'-dimethoxy Substituents on the aromatic rings: octyl chains at C2/C2', methoxy at C5/C5'

This systematic approach ensures unambiguous identification of the compound’s topology and functionalization, critical for regulatory and research applications.

Properties

CAS No.

25041-39-8

Molecular Formula

C24H12N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-6-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C24H12N2O4/c27-21-15-5-1-3-13-11(7-9-17(19(13)15)23(29)25-21)12-8-10-18-20-14(12)4-2-6-16(20)22(28)26-24(18)30/h1-10H,(H,25,27,29)(H,26,28,30)

InChI Key

KKVBUPXSYOEYEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)C4=C5C=CC=C6C5=C(C=C4)C(=O)NC6=O

Origin of Product

United States

Preparation Methods

Condensation Step

  • The amino-naphthoquinone derivative (1 mmol) is dissolved in acetic acid (2 mL).
  • The mixture is stirred at 50 °C for 2–3 hours until complete consumption of starting materials is confirmed by thin-layer chromatography (TLC).
  • This step forms an intermediate adduct through nucleophilic attack of the amino group on the quinone carbonyls.

Oxidative Cleavage

  • After cooling the reaction mixture to room temperature, an equimolar amount of periodic acid (1 mmol) is added.
  • The mixture is stirred for an additional 15–45 minutes, facilitating oxidative cleavage of vicinal diols formed in the intermediate, leading to ring closure and formation of the tetraone structure.
  • The product precipitates out and is isolated by filtration and washing with distilled water.

Purification

  • The crude product can be purified by recrystallization from ethyl acetate or by column chromatography if necessary.

Reaction Conditions Summary

Parameter Condition
Solvent Acetic acid (preferred)
Temperature (condensation) 50 °C
Time (condensation) 2–3 hours
Oxidant Periodic acid
Temperature (oxidation) Room temperature
Time (oxidation) 15–45 minutes
Product isolation Filtration and washing

Scope and Applicability

  • The method is applicable to a wide variety of 2-(alkyl/arylamino)naphthalene-1,4-diones, enabling synthesis of diverse spiro[benzo[de]isoquinoline]-based tetraones.
  • Further condensation of these tetraones with 1,2-diamines leads to more complex fused heterocyclic systems, demonstrating the synthetic versatility of the approach.

Characterization and Analytical Data

  • The products are typically yellow solids with high melting points (>250 °C).
  • Characterization includes 1H and 13C NMR spectroscopy, confirming the presence of characteristic keto and aromatic signals.
  • High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the tetraone structure.
  • Infrared spectroscopy shows strong carbonyl absorptions around 1700–1790 cm⁻¹, indicative of the multiple ketone groups.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Condensation Amino-naphthoquinone + ninhydrin in AcOH, 50 °C, 2–3 h Intermediate adduct formation
Oxidative cleavage Add periodic acid at room temp, stir 15–45 min Formation of tetraone ring system
Isolation Filtration, washing with water Pure tetraone compound
Purification Recrystallization or chromatography High purity product

Chemical Reactions Analysis

Types of Reactions: 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons .

Scientific Research Applications

1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Molecular Formula Substituents Key Structural Features References
Target Compound C₂₄H₁₀O₈ None (parent structure) Rigid, planar fused rings; four ketones [14], [14]
13Oct C₄₀H₄₅N₂O₆ 2,2'-Dioctyl, 5,5'-dimethoxy Alkyl chains enhance solubility; methoxy groups alter electron density [1]
Pyrimido[4,5-c]isoquinoline-1,3,7,10-tetraone derivatives C₂₂H₁₉BrN₃O₅S (e.g., Compound 40) Bromo, methoxy, ethyl groups Pyrimidine ring fusion; sulfur substitution enhances antitumor activity [6]
Cubogen derivatives C₃₆H₂₈N₂O₈ 3,5-Dimethylphenyl, dicarboxylic acid Anthraquinone-like core; redox-active for material applications [8]
Key Observations:
  • Electron-Deficient Cores : The parent compound and cubogen derivatives exhibit strong electron-withdrawing ketones, making them suitable for n-type semiconductors [8].
  • Substitution Effects : Alkyl chains (e.g., 13Oct) improve solubility for solution-processed materials, while bromo/methoxy groups (e.g., Compound 40) enhance bioactivity [6], [6].

Physical and Chemical Properties

Property Target Compound 13Oct Pyrimido Derivatives (e.g., 40)
Melting Point >300°C 256–258°C 221–222°C
Solubility Insoluble in polar solvents Soluble in EtOAc, THF Moderate in CHCl₃
Stability Stable under inert conditions Hygroscopic due to alkyl chains Sensitive to light (Br substituent)
Key Applications Organic electronics Thin-film transistors Antitumor agents
References [14], [14] [1] [6]
Reactivity Insights:
  • Cyclization : The parent compound forms via acid-catalyzed cyclization of binaphthyl-dianhydride, while cubogen derivatives require thiourea dioxide for reductive cyclization [8], [8].
  • Functionalization : N-substitution (e.g., octylamine in 13Oct) occurs under basic conditions (DIPEA, 101°C) without disrupting the ketone groups [1].

Biological Activity

1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone is a complex organic compound with significant biological activity. Its structure features a unique arrangement of isoquinoline and benzo groups that contribute to its pharmacological properties. This article explores the biological activities associated with this compound, including antitumor, antibacterial, and anti-inflammatory effects.

  • Molecular Formula : C24H12N2O4
  • Molecular Weight : 396.36 g/mol
  • CAS Number : 71358632

Antitumor Activity

Research indicates that derivatives of bibenzo[de]isoquinoline compounds exhibit notable antitumor properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways such as the PI3K/Akt pathway and the MAPK pathway .

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against several bacterial strains. In vitro studies have shown that this compound exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has been studied for its anti-inflammatory properties, particularly in models of induced inflammation. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This activity is attributed to its ability to inhibit NF-κB signaling pathways .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorVarious cancer cell linesInduction of apoptosis
AntibacterialStaphylococcus aureusInhibition of growth
Anti-inflammatoryMacrophagesReduced cytokine production

Case Study 1: Antitumor Efficacy

A recent study assessed the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activated caspase-3 and caspase-9 pathways leading to apoptosis.

Case Study 2: Antibacterial Activity

In another investigation focusing on its antibacterial properties, the compound was tested against Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. The study concluded that the compound's efficacy could be attributed to its ability to penetrate bacterial membranes effectively.

Q & A

What are the common synthetic routes for 1H,1'H-[6,6'-bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone, and how can side reactions be minimized?

Basic:
The synthesis typically involves multi-step cyclization reactions, such as Friedel-Crafts acylation or condensation of isoquinoline precursors. For example, brominated derivatives can be synthesized via electrophilic substitution using bromine in acetic acid (as seen in structurally similar benzo[lmn]phenanthroline-tetraone derivatives) . To minimize side reactions (e.g., over-bromination), stoichiometric control and low-temperature conditions are critical.

Advanced:
Advanced routes may employ transition-metal-catalyzed cross-coupling to install functional groups. For instance, Suzuki-Miyaura coupling could introduce aryl/alkyl chains at specific positions, as demonstrated in anthra-diisoquinoline tetraones . Side products like chlorinated byproducts (observed in analogous syntheses) require purification via column chromatography with gradient elution (hexane/ethyl acetate) and characterization by HPLC-MS to confirm purity .

How can spectroscopic data (NMR, IR, MS) resolve structural ambiguities in this compound and its derivatives?

Basic:
1H and 13C NMR are essential for identifying proton environments and carbonyl groups. For example, the tetraone moiety exhibits distinct carbonyl signals near δ 180-190 ppm in 13C NMR . IR stretches at ~1700 cm⁻¹ confirm ketone functionalities .

Advanced:
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HMBC) are critical for resolving regioisomeric challenges. In anthra-diisoquinoline derivatives, HMBC correlations between aromatic protons and carbonyl carbons help assign substitution patterns . Contradictions in spectral data (e.g., unexpected splitting in 1H NMR) may indicate rotational isomers or crystal packing effects, requiring variable-temperature NMR studies .

What strategies are effective for designing derivatives with enhanced photophysical properties?

Basic:
Introducing electron-donating groups (e.g., alkyl chains) or electron-withdrawing substituents (e.g., bromine) alters conjugation and bandgap. For example, 4,9-dibromo derivatives of benzo[lmn]phenanthroline-tetraone show redshifted absorption due to extended π-systems .

Advanced:
Computational modeling (DFT) predicts substituent effects on HOMO-LUMO gaps. In anthra-diisoquinolines, alkyl side chains improve solubility without disrupting π-stacking, as confirmed by UV/Vis and fluorescence quenching experiments . For redox-active applications, tert-butyl groups at sterically hindered positions reduce aggregation .

What safety protocols are critical when handling this compound in laboratory settings?

Basic:
Use personal protective equipment (gloves, goggles) and work in a fume hood. The compound may decompose under heat to release carbon monoxide and nitrogen oxides, requiring proper ventilation .

Advanced:
For large-scale reactions, implement inert atmosphere techniques (e.g., Schlenk line) to prevent oxidation. Spill containment should include dry sand or alcohol-resistant foam, as recommended in safety data sheets for related tetraones .

How can researchers address discrepancies between theoretical and experimental spectroscopic data?

Advanced:
Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. For example, DMSO-d6 can hydrogen-bond with carbonyl groups, shifting signals upfield. Computational simulations (e.g., Gaussian) with implicit solvent models (PCM) improve alignment with experimental data . For MS fragmentation patterns, compare isotopic distributions with simulated spectra (e.g., m/z 1267 in anthra-diisoquinolines) .

What methodologies validate the environmental stability of this compound under varying conditions?

Advanced:
Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. LC-MS monitors decomposition products like quinones or nitro derivatives. For photostability, expose samples to UV light (λ = 254 nm) and track changes via UV/Vis spectroscopy .

How can reaction mechanisms be elucidated for novel synthetic pathways?

Advanced:
Isotopic labeling (e.g., 18O in carbonyl groups) and kinetic studies (e.g., Eyring plots) identify rate-determining steps. In three-component [3+2] reactions, trapping intermediates (e.g., using TEMPO) confirms radical pathways .

What experimental design principles ensure reproducibility in multi-step syntheses?

Advanced:
Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading). For example, a central composite design resolved yield variations in imidazo-isoquinolinone syntheses, identifying catalyst purity as a critical factor . Document all procedural details, including stirring rates and cooling gradients, to mitigate batch-to-batch variability .

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